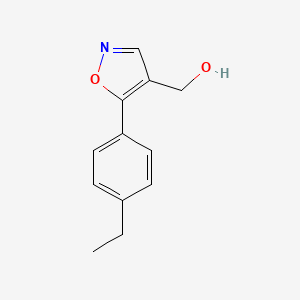
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol
Overview
Description
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound features an ethyl group attached to the phenyl ring and a hydroxymethyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry and material science.
Mechanism of Action
Mode of Action
The mode of action of isoxazole compounds can also vary greatly. Some isoxazole compounds have been found to exhibit cytotoxic effects, potentially making them useful in cancer treatment .
Biochemical Pathways
Isoxazole compounds can interact with various biochemical pathways. For example, some isoxazole derivatives have been found to affect the interpretation of p21 WAF-1, Bax, and Bcl-2, which are proteins involved in cell cycle regulation and apoptosis .
Result of Action
The molecular and cellular effects of isoxazole compounds can vary. Some isoxazole compounds have been found to exhibit cytotoxic effects, potentially making them useful in cancer treatment .
Action Environment
The action, efficacy, and stability of isoxazole compounds can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Ethylphenyl)isoxazol-4-yl)methanol typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of hydroxylamine derivatives with suitable carbonyl compounds.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation of the phenyl ring.
Attachment of the Hydroxymethyl Group: This step involves the reduction of a suitable precursor, such as a carboxylic acid derivative, to introduce the hydroxymethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and selectivity. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: (5-(4-Ethylphenyl)isoxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Removal of the hydroxymethyl group results in the formation of the corresponding isoxazole derivative.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol is similar to other isoxazole derivatives, such as:
Isoxazole itself: A simpler isoxazole compound without substituents.
4-Methylisoxazole: An isoxazole with a methyl group instead of an ethyl group.
3,5-Dimethylisoxazole: An isoxazole with two methyl groups on the ring.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
[5-(4-ethylphenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)12-11(8-14)7-13-15-12/h3-7,14H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGBOWIDQASGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















